molecular formula C18H21F2N3O B2735740 N-(tert-butyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-90-3

N-(tert-butyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2735740
CAS RN: 900001-90-3
M. Wt: 333.383
InChI Key: GIIWRKRYYGTOJJ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C18H21F2N3O and its molecular weight is 333.383. The purity is usually 95%.
BenchChem offers high-quality N-(tert-butyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-butyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enhancing Reductive Cleavage of Aromatic Carboxamides

Research has explored the facilitated reduction of aromatic and heteroaromatic N-benzyl carboxamides, leading to regiospecific cleavage of their C(O)-N bonds under mild reductive conditions. This process yields Boc-protected (benzyl)amine in nearly quantitative yields, indicating potential applications in synthetic chemistry for creating protected amine derivatives efficiently (Ragnarsson et al., 2001).

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

The synthesis of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides and subsequent reactions with alkyl hydrazines demonstrates a method to produce fluoroalkyl-substituted pyrazole-4-carboxylic acids. This synthesis on a multigram scale highlights the chemical's potential for large-scale production and its relevance in developing compounds with specific fluorinated structures (Iminov et al., 2015).

Antimycobacterial, Antifungal, and Photosynthesis-Inhibiting Activity

A series of pyrazinamide analogues were synthesized and evaluated for their antimycobacterial, antifungal activity, and their ability to inhibit photosynthetic electron transport. This study suggests potential applications in treating infections and understanding the compounds' effects on photosynthesis, offering insights into the biological activities of pyrazine derivatives (Doležal et al., 2010).

Spectroscopic Analysis and Nonlinear Optical Behavior

The study on the spectroscopic analysis of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide discusses the compound's vibrational frequencies, hyperpolarizability, and charge transfer mechanisms. This research provides valuable insights into the electronic properties and stability of the molecule, highlighting its potential in materials science and molecular electronics (Bhagyasree et al., 2015).

properties

IUPAC Name

N-tert-butyl-1-(3,4-difluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O/c1-18(2,3)21-17(24)23-10-9-22-8-4-5-15(22)16(23)12-6-7-13(19)14(20)11-12/h4-8,11,16H,9-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIWRKRYYGTOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN2C=CC=C2C1C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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